2-methyl-3-((4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl)-1H-indole
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Overview
Description
2-methyl-3-((4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl)-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an indole core, which is a common motif in many biologically active molecules, and is further functionalized with a phenylpiperazine and pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-((4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the 2-methyl group. The phenylpiperazine and pyridine moieties are then attached through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as methanol or ethanol, and catalysts like sodium cyanoborohydride for reductive amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-((4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-methyl-3-((4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-methyl-3-((4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl)-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and phenylpiperazine-containing molecules. Examples are:
- 3-(4-phenylpiperazin-1-yl)-1H-indole
- 2-methyl-3-(pyridin-2-yl)-1H-indole
Uniqueness
What sets 2-methyl-3-((4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl)-1H-indole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and application development .
Properties
IUPAC Name |
2-methyl-3-[(4-phenylpiperazin-1-yl)-pyridin-2-ylmethyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4/c1-19-24(21-11-5-6-12-22(21)27-19)25(23-13-7-8-14-26-23)29-17-15-28(16-18-29)20-9-3-2-4-10-20/h2-14,25,27H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHNMPWAWHWCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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